

Technical Guide: 4-Bromo-8-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *8-Bromo-4-methylquinoline*

Cat. No.: *B185793*

[Get Quote](#)

A Note on Chemical Nomenclature: This guide addresses the synthesis, properties, and applications of 4-Bromo-8-methylquinoline (CAS Number: 36075-68-0). It is highly probable that this is the compound of interest for researchers inquiring about "**8-Bromo-4-methylquinoline**," as the latter is not readily found in chemical literature and supplier databases, suggesting a likely transposition of the substituent numbering.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of 4-Bromo-8-methylquinoline, a key intermediate in the synthesis of novel bioactive molecules and functional materials.

General and Physicochemical Properties

4-Bromo-8-methylquinoline is an off-white to light yellow solid.^[1] Its key identifiers and properties are summarized in the table below.

Property	Value
CAS Number	36075-68-0
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol
Appearance	Off-white to light yellow solid
Storage Temperature	Inert gas (nitrogen or Argon) at 2-8°C
SMILES	CC1=C2C(=CC=C1)C(=CC=N2)Br
InChIKey	IDGLXERCZWXTCV-UHFFFAOYSA-N

Synthesis of 4-Bromo-8-methylquinoline

The synthesis of 4-Bromo-8-methylquinoline is typically achieved through the bromination of 4-hydroxy-8-methylquinoline.

Experimental Protocol

A general and efficient procedure for the synthesis of 4-Bromo-8-methylquinoline involves the reaction of 8-methyl-4-hydroxyquinoline with a brominating agent such as phosphorus tribromide in an appropriate solvent.[\[1\]](#)

Materials:

- 8-methyl-4-hydroxyquinoline
- N,N-dimethylformamide (DMF)
- Phosphorus tribromide (PBr₃)
- Ice-water mixture
- 2 M Sodium hydroxide (NaOH) solution

Procedure:

- To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol, 1.00 equiv) and N,N-dimethylformamide (20 mL).[1]
- Slowly add phosphorus tribromide (851 mg, 3.14 mmol, 1.20 eq.) dropwise to the stirring mixture at room temperature.[1]
- Continue stirring the reaction mixture for 15 hours at room temperature.[1]
- Upon completion, quench the reaction by pouring the mixture into an ice-water bath (100 mL).[1]
- Adjust the pH of the solution to 10 using a 2 mol/L NaOH solution, which will cause a solid to precipitate.[1]
- Collect the precipitated solid by filtration to obtain 4-bromo-8-methylquinoline.[1]

This protocol typically yields the product as a light yellow solid with a high yield (around 95%).
[1]

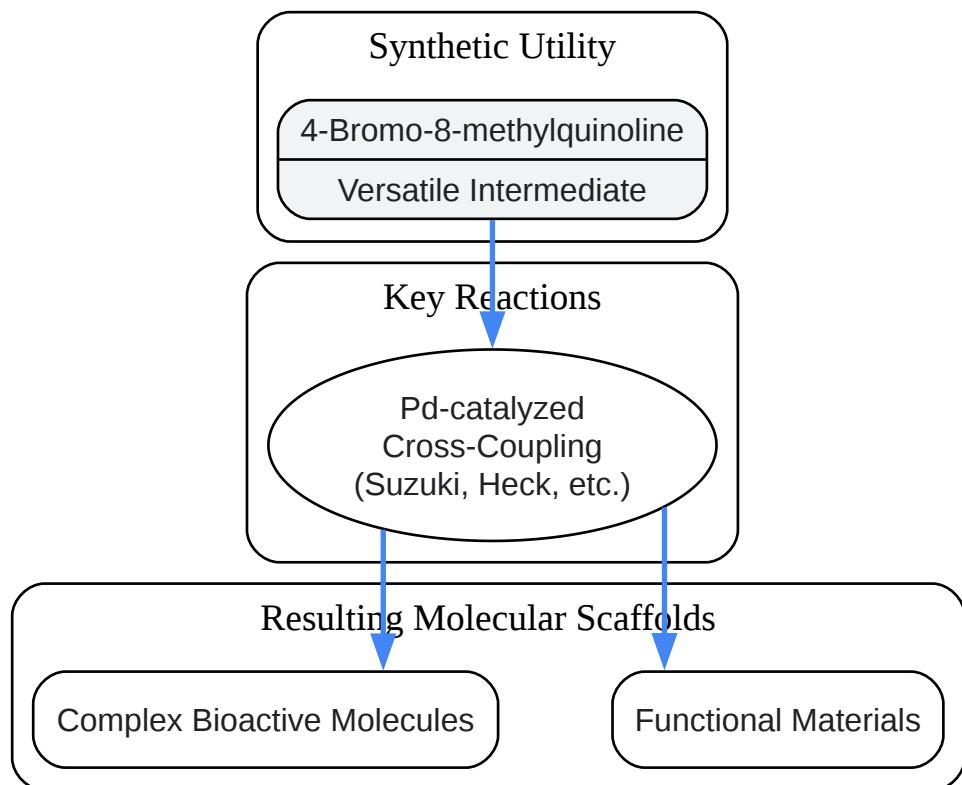
[Click to download full resolution via product page](#)

Synthetic pathway for 4-Bromo-8-methylquinoline.

Applications in Research and Development

4-Bromo-8-methylquinoline is a valuable halogenated quinoline derivative that serves as a key intermediate in the synthesis of bioactive molecules and functional materials.[2]

Pharmaceutical Research


The bromine atom at the 4-position is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] This allows for the introduction of diverse aryl or alkynyl groups, facilitating the preparation of complex quinoline-based structures for the development of:

- Antimicrobial agents[2]
- Anticancer agents[2]
- Antimalarial agents[2]

Materials Science

The 8-methyl group can influence the solubility and molecular reactivity of the quinoline core.[2] This property is advantageous in the design of:

- Fluorescent probes[2]
- Organic semiconductors[2]
- Coordination ligands[2]

[Click to download full resolution via product page](#)

Role of 4-Bromo-8-methylquinoline in synthesis.

Spectroscopic Data

Detailed, publicly available spectroscopic data for 4-Bromo-8-methylquinoline is limited. However, mass spectrometry data is consistent with the expected molecular weight.

Data Type	Expected Values
Mass Spectrum	$[\text{M}+\text{H}]^+$: 222 and 224 (due to bromine isotopes) [1]
^1H NMR	Data not readily available.
^{13}C NMR	Data not readily available.

For reference, the ^1H NMR spectrum of the related compound, 8-methylquinoline, shows a characteristic singlet for the methyl group around 2.8 ppm and a series of multiplets for the aromatic protons between 7.3 and 8.9 ppm.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling 4-Bromo-8-methylquinoline. General safety precautions for related bromo-quinoline compounds include:

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.
- **Storage:** Store in a tightly closed container in a dry and well-ventilated place.
- **Hazards:** May cause skin and serious eye irritation. May be harmful if swallowed.

This guide provides a summary of the available technical information for 4-Bromo-8-methylquinoline. Researchers should always consult primary literature and official safety documentation before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-8-METHYLQUINOLINE CAS#: 36075-68-0 [chemicalbook.com]
- 2. 4-Bromo-8-methylquinoline - Career Henan Chemical Co. [coreychem.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-8-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185793#cas-number-for-8-bromo-4-methylquinoline\]](https://www.benchchem.com/product/b185793#cas-number-for-8-bromo-4-methylquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com